trans-1,2-Bis(tributylstannyl)ethene
Overview
Description
Trans-1,2-Bis(tributylstannyl)ethene is a useful research compound. Its molecular formula is C26H56Sn2 and its molecular weight is 606.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Diastereomer Assignment and Conformation Analysis : A study on diastereomers of trans-1,2-Bis([2.2]paracyclophanyl)ethene demonstrates different conformations and collision cross-sections. These diastereomers can be obtained through transition metal-catalyzed reactions, and their structures were analyzed using ion mobility mass spectrometry and molecular mechanics calculations (Baker et al., 2004).
Synthesis and Properties of Silyl-Ethenes : Another research focused on the synthesis, properties, and structure of various silyl-ethenes, including trans-1,2-Dichloro-1,2-bis(trichlorosilyl)ethene. This research provided insights into the structural determination and potential applications in chemical vapor deposition (CVD) production of amorphous silicon (Schmidbaur et al., 1987).
Electrochemical Properties and Isomerization : The electrochemical properties and cis-trans isomerization of trans-1,2-Bis(octaethylporphyrin-5-yl)ethene were studied, showing narrow electrochemical band gaps and solvent-dependent absorption bands. This research could have implications for molecular memory elements (Arnold et al., 1996).
Coordination Polymers and Structural Analysis : Research into one-dimensional coordination polymers used trans-1,2-bis(4-pyridyl)ethene in reactions with cadmium nitrate. This led to the formation of novel structures with potential applications in material science (Yu‐Bin Dong et al., 1999).
Reactivity and Stereochemical Outcomes : A study on 1,1-bis(tributylstannyl)ethenes explored their reactivity, leading to a variety of 1-halovinylstannanes with high levels of stereoselectivity. This research provides valuable insights for organic synthesis and mechanistic pathways (Quayle et al., 1998).
Safety and Hazards
Mechanism of Action
Target of Action
Trans-1,2-Bis(tributylstannyl)ethene, also known as trans-1,2-bis(tri-n-butylstannyl)ethylene, is primarily used as an intermediate in organic synthesis
Mode of Action
The compound is used in the synthesis of various polymers and copolymers through Pd-catalyzed Stille coupling reactions . It reacts with aryl halides to produce vinylstannanes, which can be used in the synthesis of substituted pyridines .
Biochemical Pathways
As an intermediate in organic synthesis, this compound is involved in various biochemical pathways depending on the final product it is used to synthesize. For instance, it can be used to prepare polyarylenevinylene polymers having triphenylamine core moieties . It can also be used to synthesize two (E)-2-(2-(thiophen-2-yl)vinyl)thiophen based copolymers .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors such as temperature, pH, and the presence of other reactants. For instance, it is typically stored at a temperature of 2-8°C to maintain its stability .
Properties
IUPAC Name |
tributyl-[(E)-2-tributylstannylethenyl]stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C4H9.C2H2.2Sn/c6*1-3-4-2;1-2;;/h6*1,3-4H2,2H3;1-2H;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKOWRBFAJTPLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=C[Sn](CCCC)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)/C=C/[Sn](CCCC)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56Sn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00418823 | |
Record name | trans-1,2-Bis(tributylstannyl)ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00418823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14275-61-7 | |
Record name | trans-1,2-Bis(tributylstannyl)ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00418823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-1,2-Bis(tri-n-butylstannyl)ethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of trans-1,2-Bis(tri-n-butylstannyl)ethylene in organic synthesis?
A1: trans-1,2-Bis(tri-n-butylstannyl)ethylene serves as a valuable precursor in palladium(0)-catalyzed cross-coupling reactions. [, ] This reagent reacts with aryl and vinyl halides or triflates in the presence of a palladium catalyst, enabling the formation of new carbon-carbon bonds. This reaction provides a convenient pathway for synthesizing various substituted alkenes. []
Q2: Can you elaborate on the synthesis of (E)-trimethylsilyl-2-trimethylstannylethylene using trans-1,2-Bis(tri-n-butylstannyl)ethylene?
A2: (E)-trimethylsilyl-2-trimethylstannylethylene, another useful reagent in organic synthesis, can be prepared starting from trans-1,2-Bis(tri-n-butylstannyl)ethylene. [] The synthesis involves a series of reactions:
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